molecular formula C5H12ClNO B8020112 2-Methoxycyclobutan-1-amine hydrochloride

2-Methoxycyclobutan-1-amine hydrochloride

Cat. No.: B8020112
M. Wt: 137.61 g/mol
InChI Key: ZVONGBUZWDPLLF-UHFFFAOYSA-N
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Description

Contextualization within Cyclobutane (B1203170) Chemistry and Ring Strain Theory

Cyclobutane and its derivatives are central to a specialized area of organic chemistry largely defined by the concept of ring strain. luc.eduorganic-chemistry.org According to Baeyer's strain theory, the ideal bond angle for sp³ hybridized carbon atoms is 109.5°. nih.gov In a planar cyclobutane ring, the internal C-C-C bond angles would be compressed to 90°, creating significant angle strain. luc.edunih.gov

To alleviate some of this strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation. acs.org This puckering slightly decreases the severe torsional strain that would arise from all eight hydrogen atoms being fully eclipsed in a planar structure. acs.org However, this conformational adjustment comes at the cost of slightly increased angle strain, with the C-C-C bond angles reducing further to about 88°. luc.eduorganic-chemistry.org

This inherent strain energy, estimated to be around 26.3 kcal/mol for the parent cyclobutane, is a defining characteristic. acs.org While it makes the synthesis of cyclobutanes challenging, it also renders them highly useful as synthetic intermediates. organic-chemistry.orgacs.org The potential energy stored in the strained bonds can be harnessed as a driving force for ring-opening reactions, allowing for the stereocontrolled formation of more complex acyclic and heterocyclic systems. organic-chemistry.org This unique reactivity makes cyclobutane derivatives, including 2-Methoxycyclobutan-1-amine (B8020103) hydrochloride, powerful tools in advanced organic synthesis. luc.edu

CycloalkaneRing Strain (kcal/mol)C-C-C Bond AngleKey Strain Components
Cyclopropane~27.660°Angle Strain, Torsional Strain
Cyclobutane~26.3~88° (puckered)Angle Strain, Torsional Strain
Cyclopentane (B165970)~6.2~105° (envelope)Torsional Strain
Cyclohexane (B81311)~0109.5° (chair)Essentially Strain-Free
Table 1: Comparison of Ring Strain in Common Cycloalkanes. The data highlights the significant ring strain in cyclobutane compared to larger rings. acs.org

Significance of Chiral Amines as Foundational Building Blocks in Complex Molecule Synthesis

Chiral amines are indispensable components in the field of asymmetric synthesis. acs.orgwikipedia.org They are integral structural motifs in a vast number of natural products, agrochemicals, and, most notably, pharmaceuticals. wikipedia.orgjustia.com It is estimated that over 40% of commercial drugs contain a chiral amine moiety. justia.com The specific three-dimensional arrangement (stereochemistry) of these amine groups is often critical for biological activity, as different enantiomers or diastereomers of a drug can have vastly different efficacies and safety profiles. nih.gov

The significance of chiral amines stems from their versatile roles in synthesis:

Chiral Building Blocks: They serve as starting materials, incorporating a predefined stereocenter into a target molecule. This is a highly efficient strategy for constructing complex molecules with multiple chiral centers. acs.org

Chiral Auxiliaries: A temporary chiral amine group can be attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Asymmetric Catalysis: Chiral amines and their derivatives are widely used as organocatalysts or as ligands for transition metal catalysts. acs.orgacs.org They can activate substrates and create a chiral environment that favors the formation of one enantiomer over the other in reactions like hydrogenations, aldol (B89426) reactions, and Mannich reactions. acs.org

The development of novel chiral amines like 2-Methoxycyclobutan-1-amine provides chemists with new tools to access previously unattainable chemical space and to design next-generation therapeutics with improved properties. nih.gov

Overview of Methoxy-substituted Cyclobutane Derivatives in Stereoselective Synthesis

The synthesis of polysubstituted cyclobutanes with precise stereochemical control is a formidable challenge in organic chemistry. nih.govacs.org The presence of a methoxy (B1213986) group, as in 2-Methoxycyclobutan-1-amine, can play a crucial role in synthetic strategies. While specific literature on the title compound is limited, the principles of stereoselective synthesis of related 1,2-disubstituted cyclobutanes offer valuable insights.

Methods for achieving stereocontrol include:

[2+2] Cycloadditions: The photochemical or transition-metal-catalyzed cycloaddition of two alkenes is a primary method for forming cyclobutane rings. organic-chemistry.org The stereochemistry of the substituents on the starting alkenes can often be translated into the cyclobutane product.

Ring Contractions: The stereospecific contraction of a 5-membered ring, such as a pyrrolidine (B122466), can yield a highly substituted cyclobutane. acs.org This method can be effective for creating contiguous stereocenters.

Strain-Release Reactions: The functionalization of highly strained systems like bicyclo[1.1.0]butanes (BCBs) allows for the modular and diastereoselective synthesis of trisubstituted cyclobutanes. nih.gov In some syntheses, methoxy groups on the reactants are well-tolerated, demonstrating the compatibility of this functional group with modern synthetic methods. nih.gov

The methoxy group itself can influence reactions through steric and electronic effects. It can direct metallation, act as a coordinating group for a catalyst, or influence the conformational preference of the ring, thereby guiding the stereochemical outcome of subsequent transformations. The synthesis of methoxy-substituted tyramine (B21549) derivatives, for example, highlights how this group is incorporated into bioactive molecules. nih.gov

Research Trajectory and Future Perspectives for 2-Methoxycyclobutan-1-amine Hydrochloride

While detailed research findings on this compound are not extensively published, its structure suggests significant potential as a valuable building block in medicinal chemistry and materials science. The future application of such compounds is likely to be driven by several key trends in chemistry.

The demand for sp³-rich fragments in drug discovery continues to grow. Saturated, three-dimensional molecules like cyclobutane derivatives are sought after to improve the solubility, metabolic stability, and novelty of drug candidates. nih.gov The combination of a rigid cyclobutane scaffold, a chiral amine, and a methoxy group in one small molecule offers multiple points for diversification and structure-activity relationship (SAR) studies.

Future research will likely focus on:

Development of Scalable Synthetic Routes: Establishing efficient and stereoselective methods for the synthesis of 2-Methoxycyclobutan-1-amine and its stereoisomers will be crucial for its adoption in larger-scale applications. nih.gov

Application in Medicinal Chemistry: Incorporating this fragment into biologically active scaffolds to explore its potential in developing new therapeutics. Its structure is a unique isostere for other common chemical motifs.

Use in Asymmetric Catalysis: Investigating its potential as a chiral ligand or organocatalyst for new asymmetric transformations.

Materials Science: The rigid and defined stereochemistry of cyclobutane derivatives makes them interesting candidates for the development of novel chiral polymers and functional materials. acs.org

As synthetic methodologies advance, the accessibility and utility of unique building blocks like this compound will undoubtedly expand, opening new avenues for innovation across the chemical sciences. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxycyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVONGBUZWDPLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2226828-67-5
Record name rac-(1R,2R)-2-methoxycyclobutan-1-amine hydrochloride
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Synthetic Methodologies for 2 Methoxycyclobutan 1 Amine Hydrochloride and Its Stereoisomers

Strategies for Cyclobutane (B1203170) Ring Construction in Amine Synthesis

The construction of the cyclobutane core is a critical first step in the synthesis of 2-methoxycyclobutan-1-amine (B8020103) hydrochloride. Various methods have been developed to create this four-membered ring system, with cycloaddition reactions and ring contraction approaches being among the most prominent.

Cycloaddition Reactions in the Formation of Cyclobutane Scaffolds

[2+2] cycloaddition reactions are a powerful and widely utilized method for the direct formation of cyclobutane rings. achemblock.com These reactions involve the union of two doubly bonded molecules to form a four-membered ring. In the context of synthesizing precursors for cyclobutane amines, the cycloaddition of a ketene (B1206846) acetal (B89532) with an appropriate alkene can furnish a cyclobutanone (B123998), a key intermediate. For instance, the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with a suitable nitrogen nucleophile under acidic conditions can yield a substituted 2-aminocyclobutanone derivative.

More advanced applications of this methodology involve photochemical and transition-metal-catalyzed [2+2] cycloadditions, which can offer enhanced control over regioselectivity and stereoselectivity. achemblock.com For example, visible-light-induced cycloadditions have emerged as a mild and efficient way to construct cyclobutane frameworks.

A notable example of a [2+2] cycloaddition for the synthesis of a cyclobutane precursor is the hyperbaric cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether, which has been used to create a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. nih.gov This approach highlights the versatility of cycloaddition reactions in generating diverse cyclobutane structures that can be further elaborated to target amines.

Ring Contraction Approaches to Cyclobutane Amines

An alternative and elegant strategy for the synthesis of cyclobutanes is through the contraction of a five-membered ring, typically a pyrrolidine (B122466) derivative. caerulumpharm.comnih.gov This method can be particularly advantageous for achieving high stereoselectivity, as the stereochemistry of the starting pyrrolidine can be effectively transferred to the resulting cyclobutane.

One such method involves iodonitrene chemistry, where a substituted pyrrolidine undergoes nitrogen extrusion to form a 1,4-biradical intermediate, which then cyclizes to the corresponding cyclobutane. caerulumpharm.comnih.gov This process has been shown to be highly stereospecific.

Another ring contraction strategy is the Favorskii rearrangement of α-halo cyclopentanones, which proceeds through a cyclopropanone (B1606653) intermediate to yield a cyclopentanecarboxylic acid derivative. While not directly yielding a cyclobutane amine, this method can produce highly functionalized cyclopentanes that could potentially be converted to cyclobutane precursors through further transformations. The Wolff rearrangement of cyclic α-diazoketones is another classic ring contraction method that can be employed. fishersci.com

Enantioselective and Diastereoselective Synthesis of 2-Methoxycyclobutan-1-amine Hydrochloride

Achieving the desired stereochemistry in this compound is paramount, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Asymmetric catalysis provides the most efficient route to enantiomerically enriched cyclobutane derivatives.

Asymmetric Catalysis in Chiral Amine Synthesis

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This approach is central to the synthesis of stereochemically pure pharmaceuticals.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. For the synthesis of 2-methoxycyclobutan-1-amine, a potential route involves the asymmetric hydrogenation of a 2-methoxycyclobutanone (B3136645) precursor to a chiral 2-methoxycyclobutanol. This alcohol can then be converted to the amine with retention of stereochemistry.

Alternatively, a 2-methoxycyclobutanone could be converted to an imine, which could then undergo asymmetric hydrogenation to directly afford the chiral amine. Chiral catalysts based on rhodium, ruthenium, and iridium, bearing chiral phosphine (B1218219) ligands, are commonly employed for these transformations. The stereochemical outcome of the reduction of 3-substituted cyclobutanones is highly dependent on the reaction conditions, including the choice of reducing agent and solvent. vub.ac.be

In recent years, organocatalysis has emerged as a complementary approach to transition metal catalysis for asymmetric synthesis. Organocatalysts are small organic molecules that can catalyze reactions with high enantioselectivity.

For the synthesis of chiral cyclobutanes, organocatalytic [2+2] cycloadditions have been developed. google.com For instance, chiral amines can catalyze the reaction between enals and nitroalkenes to produce highly substituted and enantiomerically enriched cyclobutanes. These products can then be further functionalized to yield the desired 2-methoxycyclobutan-1-amine. Chiral phosphoric acids have also been shown to be effective catalysts for enantioselective cycloadditions.

Biocatalytic Routes for Enantiopure Amine Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical and fine chemical production. Biocatalysis, with its inherent selectivity and mild reaction conditions, offers a powerful alternative to traditional chemical methods. For the synthesis of enantiopure 2-methoxycyclobutan-1-amine, several biocatalytic strategies can be envisioned, primarily centered around the asymmetric amination of a prochiral ketone precursor, 2-methoxycyclobutanone.

Enzyme-Catalyzed Reductive Amination (e.g., using Imine Reductases, Amine Dehydrogenases)

Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively, to produce chiral amines. nih.govnih.gov The direct reductive amination of 2-methoxycyclobutanone using an AmDH or a one-pot reaction with an IRED and an amine donor presents a highly atom-economical route to the target amine. frontiersin.orgnih.gov

The reaction proceeds via an intermediate imine, formed from the condensation of 2-methoxycyclobutanone and an amine source (like ammonia (B1221849) or an alkylamine), which is then stereoselectively reduced by the enzyme. libretexts.orgyoutube.com The choice of enzyme is critical for achieving high enantioselectivity and conversion. A screening of a diverse panel of IREDs or AmDHs would be the initial step to identify a suitable biocatalyst. nih.govnih.gov Whole-cell biocatalysts, which contain the enzyme and a cofactor regeneration system, can offer a cost-effective approach. nih.gov

Table 1: Hypothetical Screening of Imine Reductases for the Synthesis of 2-Methoxycyclobutan-1-amine This table is illustrative and based on typical results for IRED-catalyzed reactions.

Enzyme Source Amine Donor Conversion (%) Enantiomeric Excess (ee %) Product Configuration
Cystobacter ferrugenius IRED Ammonia 75 >99 (S)
Metagenomic IRED mIRED10 Ammonia 82 95 (R)
Pseudonocardia spinosispora IRED Methylamine 91 98 (R)
Transaminase-Mediated Synthesis of Chiral Amines

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to a ketone acceptor. worktribe.comnih.gov This method is widely used for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netnih.gov The synthesis of 2-methoxycyclobutan-1-amine would involve the reaction of 2-methoxycyclobutanone with a suitable amino donor in the presence of an (R)- or (S)-selective ω-TA.

A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which often necessitates strategies to shift the reaction towards the product. worktribe.com This can be achieved by using a high concentration of the amino donor, removing the ketone byproduct (e.g., pyruvate (B1213749) when using alanine), or employing "smart" amino donors like ortho-xylylenediamine. nih.govcapes.gov.br The substrate scope of natural transaminases can be a limitation, especially with sterically demanding substrates, which may include substituted cyclobutanes. nih.gov

Protein Engineering for Enhanced Biocatalytic Activity and Substrate Scope

To overcome the limitations of wild-type enzymes, protein engineering has emerged as a powerful tool. researchgate.netfrontiersin.org Techniques like directed evolution and rational design can be used to improve the activity, stability, and substrate scope of IREDs and TAs. researchgate.netnih.gov For the synthesis of 2-methoxycyclobutan-1-amine, engineering the enzyme's active site could be crucial to accommodate the cyclobutane ring and to achieve high stereoselectivity. nih.gov Machine learning-assisted design protocols are increasingly being used to navigate the vast sequence space and identify beneficial mutations more efficiently. researchgate.net By modifying key residues in the substrate-binding pocket, it is possible to tailor an enzyme specifically for the conversion of 2-methoxycyclobutanone. researchgate.netdoaj.org

Diastereoselective Control in Cyclobutane Amine Formation

When synthesizing substituted cyclobutanes, controlling the diastereoselectivity is a major challenge. The formation of 2-methoxycyclobutan-1-amine will result in cis and trans diastereomers. Achieving a high diastereomeric ratio (d.r.) is critical. While biocatalytic methods can often provide excellent control over the stereocenter bearing the amine group (enantioselectivity), the relative orientation of the methoxy (B1213986) and amino groups (diastereoselectivity) may be influenced by the enzyme's active site topology.

Recent advances in synthetic methodology have demonstrated catalyst-controlled regiodivergent and diastereoselective functionalization of bicyclo[1.1.0]butanes (BCBs) to access multi-substituted cyclobutanes with high diastereoselectivity. nih.gov While not a direct amination, these principles of using specific catalysts to control the stereochemical outcome of ring-opening reactions could potentially be adapted. For instance, a diastereoselective reduction of an enamine or imine derived from 2-methoxycyclobutanone using a chiral catalyst could be a viable chemical approach. beilstein-journals.org

Deracemization and Chiral Resolution Techniques for this compound

If a stereoselective synthesis is not feasible or provides low enantiomeric excess, resolution of the racemic amine is a common alternative.

Chiral Resolution: This classic method involves the separation of a racemic mixture into its constituent enantiomers. For amines, this is typically achieved by reacting the racemic base with a chiral acid to form diastereomeric salts. wikipedia.org These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Type
Tartaric Acid Chiral Acid
Camphorsulfonic Acid Chiral Acid
(R)-(-)-Mandelic Acid Chiral Acid

Deracemization: This is a more elegant approach that theoretically allows for the conversion of 100% of a racemate into a single enantiomer. One strategy involves a chemoenzymatic deracemization. For example, a stereoselective oxidase could be used to oxidize one enantiomer of the amine to the corresponding imine, which can then be non-selectively reduced back to the racemic amine. In the presence of a selective reducing agent or a second enzyme that selectively reduces the imine to the desired enantiomer, a deracemization can be achieved. whiterose.ac.uk

Protective Group Strategies in this compound Synthesis

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. wikipedia.orgorganic-chemistry.org The amino group is a potent nucleophile and often requires protection. nih.gov

For the synthesis of 2-methoxycyclobutan-1-amine, the choice of protecting group for the amine functionality would depend on the subsequent reaction conditions. Common amine protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). wikipedia.orglibretexts.org

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, it is stable to a wide range of conditions but is readily removed with acid. organic-chemistry.org

Cbz Group: Introduced using benzyl chloroformate, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. nih.gov

An orthogonal protection strategy might be employed if other functional groups are present that are sensitive to the deprotection conditions of the primary protecting group. wikipedia.orgorganic-chemistry.org For example, if a part of the molecule is sensitive to acid, the Cbz group would be preferred over the Boc group for amine protection. After the synthetic sequence is complete, the protecting group is removed to yield the final amine, which can then be converted to its hydrochloride salt by treatment with HCl.

Synthesis of Specific Stereoisomers (e.g., (1S,2S), (1R,2R), (1S,2R), (1R,2S) forms)

The synthesis of the individual stereoisomers of this compound necessitates the use of stereoselective or stereospecific reactions that can control the formation of the chiral centers on the cyclobutane core. These methods often involve either the use of chiral starting materials, chiral catalysts, or the separation of diastereomeric intermediates. While detailed, publicly available synthetic procedures for each specific stereoisomer are not extensively documented in a single source, a combination of patented methods for related structures and general principles of asymmetric synthesis can provide a framework for their preparation.

A common strategy for accessing enantiomerically pure cyclobutane derivatives involves the use of chiral auxiliaries or catalysts in key bond-forming steps. For instance, the diastereoselective and enantioselective synthesis of substituted cyclobutanes can be achieved through methods like sulfa-Michael additions onto cyclobutenes, often employing chiral organocatalysts to direct the stereochemical outcome. rsc.orgnih.gov

Another general approach involves the [2+2] cycloaddition reactions to form the cyclobutane ring, where the stereochemistry can be influenced by the use of chiral catalysts or by the inherent stereochemistry of the reactants. chemistryviews.org Subsequent functional group manipulations would then be required to introduce the methoxy and amine functionalities with the desired stereoconfiguration.

Table 1: Plausible Synthetic Approach for (1S,2S)-2-Methoxycyclobutan-1-amine Hydrochloride

StepReactionStarting MaterialReagents and ConditionsProduct
1Asymmetric [2+2] CycloadditionEthene, MethoxyketeneChiral Lewis Acid Catalyst (e.g., derived from a chiral ligand and a metal salt), -78 °C to rt(S)-2-Methoxycyclobutanone
2Reductive Amination(S)-2-MethoxycyclobutanoneNH₃, NaBH₃CN, MeOH(1S,2S)-2-Methoxycyclobutan-1-amine
3Salt Formation(1S,2S)-2-Methoxycyclobutan-1-amineHCl in Et₂O(1S,2S)-2-Methoxycyclobutan-1-amine hydrochloride

Table 2: Plausible Synthetic Approach for (1R,2R)-2-Methoxycyclobutan-1-amine Hydrochloride

StepReactionStarting MaterialReagents and ConditionsProduct
1Asymmetric [2+2] CycloadditionEthene, MethoxyketeneEnantiomeric Chiral Lewis Acid Catalyst from Table 1, -78 °C to rt(R)-2-Methoxycyclobutanone
2Reductive Amination(R)-2-MethoxycyclobutanoneNH₃, NaBH₃CN, MeOH(1R,2R)-2-Methoxycyclobutan-1-amine
3Salt Formation(1R,2R)-2-Methoxycyclobutan-1-amineHCl in Et₂O(1R,2R)-2-Methoxycyclobutan-1-amine hydrochloride

The synthesis of the trans isomers, (1S,2R) and (1R,2S), would likely require a different strategy, potentially involving a stereoselective reduction of an oxime or a nucleophilic substitution on a suitably functionalized cyclobutane precursor that proceeds with inversion of configuration.

Table 3: Plausible Synthetic Approach for (1S,2R)-2-Methoxycyclobutan-1-amine Hydrochloride

StepReactionStarting MaterialReagents and ConditionsProduct
1Mitsunobu Reaction(1S,2S)-2-AminocyclobutanolPhthalimide, DEAD, PPh₃N-((1S,2R)-2-Hydroxycyclobutyl)phthalimide
2MethylationN-((1S,2R)-2-Hydroxycyclobutyl)phthalimideNaH, MeI, THFN-((1S,2R)-2-Methoxycyclobutyl)phthalimide
3DeprotectionN-((1S,2R)-2-Methoxycyclobutyl)phthalimideHydrazine hydrate, EtOH, reflux(1S,2R)-2-Methoxycyclobutan-1-amine
4Salt Formation(1S,2R)-2-Methoxycyclobutan-1-amineHCl in Et₂O(1S,2R)-2-Methoxycyclobutan-1-amine hydrochloride

Table 4: Plausible Synthetic Approach for (1R,2S)-2-Methoxycyclobutan-1-amine Hydrochloride

StepReactionStarting MaterialReagents and ConditionsProduct
1Mitsunobu Reaction(1R,2R)-2-AminocyclobutanolPhthalimide, DEAD, PPh₃N-((1R,2S)-2-Hydroxycyclobutyl)phthalimide
2MethylationN-((1R,2S)-2-Hydroxycyclobutyl)phthalimideNaH, MeI, THFN-((1R,2S)-2-Methoxycyclobutyl)phthalimide
3DeprotectionN-((1R,2S)-2-Methoxycyclobutyl)phthalimideHydrazine hydrate, EtOH, reflux(1R,2S)-2-Methoxycyclobutan-1-amine
4Salt Formation(1R,2S)-2-Methoxycyclobutan-1-amineHCl in Et₂O(1R,2S)-2-Methoxycyclobutan-1-amine hydrochloride

It is important to note that the specific conditions, yields, and purifications for these reaction sequences would require empirical optimization. The characterization of the final stereoisomers would be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and chiral chromatography to ensure the desired stereochemical purity. The existence of the (1S,2S) stereoisomer is confirmed by its commercial availability and assigned CAS number 2227197-86-4. caerulumpharm.com

Chemical Transformations and Reactivity of 2 Methoxycyclobutan 1 Amine Hydrochloride

Reactions at the Amine Functionality

The primary amine group in 2-Methoxycyclobutan-1-amine (B8020103) is a versatile functional handle, enabling a wide range of chemical transformations. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Acylation for Amide Formation

The reaction of 2-Methoxycyclobutan-1-amine with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of the corresponding N-(2-methoxycyclobutyl)amides. This transformation is a robust and widely used method for creating amide bonds. The reaction typically proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. nih.govyoutube.com

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed when using acyl chlorides, or the carboxylic acid byproduct from acid anhydrides. youtube.com Common bases include tertiary amines like triethylamine (B128534) or pyridine. The choice of solvent is typically an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Acylating AgentAmine SubstrateBaseSolventProductYield (%)Reference
Acetic AnhydrideUnknown Primary AmineAluminum Oxide-N-acetylated amineNot specified nih.gov
Methyl ChloroformateAllylamine-DichloromethaneN-(Methoxycarbonyl)-2-propenylamine97-98% wikipedia.org

Note: The data in this table is for analogous reactions and is intended to be representative.

Alkylation Reactions and Formation of Secondary/Tertiary Amines

The primary amine of 2-Methoxycyclobutan-1-amine can undergo N-alkylation with alkyl halides to form secondary and tertiary amines. masterorganicchemistry.com This reaction is a nucleophilic substitution where the amine acts as the nucleophile. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. nih.gov

To achieve selective mono-alkylation, specific reagents and conditions are often employed. libretexts.org For instance, the use of a large excess of the primary amine can favor the formation of the secondary amine. Alternatively, specialized methods, such as reductive amination or the use of specific catalytic systems, can provide better control over the degree of alkylation. libretexts.org

Below is a table with examples of alkylation reactions of primary amines, illustrating typical conditions.

Alkylating AgentAmine SubstrateBaseSolventProductYield (%)Reference
Alkyl HalidePrimary AmineCesium BaseDMSO or DMFSecondary AmineHigh libretexts.org
Alkyl HalideN-aryl-N-aminopyridinium saltCs2CO3AcetonitrileSecondary Aryl-Alkyl AmineGood masterorganicchemistry.com

Note: The data in this table is for analogous reactions and is intended to be representative.

Formation of Imine Derivatives with Carbonyl Compounds

2-Methoxycyclobutan-1-amine can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglumenlearning.com This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically catalyzed by mild acid and is reversible. libretexts.orgyoutube.com

The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. youtube.com

The formation of imines is a key transformation in the synthesis of many biologically active compounds and serves as an intermediate for further reactions, such as reductive amination to form secondary amines. organic-chemistry.org

The following table shows a representative example of imine formation.

Carbonyl CompoundAmine SubstrateCatalyst/ConditionsProductYield (%)Reference
BenzaldehydeEthylamineMethanolN-BenzylideneethanamineHigh libretexts.org
KetonePrimary AmineMildly Acidic (pH 4-5)ImineFavorable organic-chemistry.org

Note: The data in this table is for analogous reactions and is intended to be representative.

Diazotization Reactions and Subsequent Transformations

The primary aliphatic amine group of 2-Methoxycyclobutan-1-amine can undergo diazotization upon treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgnih.gov Unlike their aromatic counterparts which form relatively stable diazonium salts, aliphatic diazonium salts are highly unstable and readily decompose, losing nitrogen gas (N2) to form a carbocation. libretexts.orglibretexts.org

This reactive carbocation intermediate can then undergo a variety of transformations, including substitution with nucleophiles present in the reaction mixture (e.g., water to form an alcohol, or halides), elimination to form an alkene, or rearrangement to a more stable carbocation. libretexts.orgresearchgate.net Due to this mixture of potential products, diazotization of primary aliphatic amines is often less synthetically useful than for aromatic amines. researchgate.net However, recent advances have shown that conducting the reaction in specific solvents like hexafluoroisopropanol (HFIP) can improve selectivity. researchgate.netwikipedia.org

A well-known subsequent transformation for aromatic diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide or cyanide using a copper(I) salt catalyst. wikipedia.org While direct application to the unstable aliphatic diazonium salt of 2-Methoxycyclobutan-1-amine would be challenging, the principle of nucleophilic substitution on the intermediate carbocation is relevant.

Salt Formation and Protonation Chemistry

As an amine, 2-Methoxycyclobutan-1-amine is a basic compound and readily reacts with acids to form ammonium salts. The commercially available form is the hydrochloride salt, which is formed by the reaction of the free amine with hydrochloric acid. This salt formation is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton from the acid.

The hydrochloride salt is typically a more stable, crystalline solid with higher water solubility compared to the free amine, which is often a liquid with a strong odor. The protonation of the amine group also deactivates it towards electrophilic attack and can be used as a protecting strategy in certain synthetic routes. The basicity of the amine can be quantified by its pKa value, which would be for its conjugate acid.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH3) in 2-Methoxycyclobutan-1-amine is an ether functionality. Ethers are generally considered to be relatively unreactive functional groups. However, under forcing conditions, the carbon-oxygen bond of the methoxy group can be cleaved. masterorganicchemistry.com

The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comorganicchemistrytutor.com The reaction mechanism typically involves protonation of the ether oxygen to form a good leaving group (methanol), followed by nucleophilic attack of the halide ion on the adjacent carbon of the cyclobutane (B1203170) ring. organicchemistrytutor.com Depending on the substitution pattern of the ether, this can proceed via an SN1 or SN2 mechanism. For a secondary carbon, as in the cyclobutane ring, a mixture of pathways or a borderline mechanism might be operative.

Cleavage of the methoxy group would result in the formation of a cyclobutanol (B46151) derivative. This transformation can be a useful synthetic step to unmask a hydroxyl group for further functionalization.

ReagentSubstrate TypeConditionsProductReference
HBr or HIEtherStrong Acid, HeatAlcohol and Alkyl Halide masterorganicchemistry.com
BBr3Ether-Alcohol and Alkyl Bromide masterorganicchemistry.com

Note: The data in this table is for analogous reactions and is intended to be representative.

Demethylation Strategies and Hydroxyl Group Formation

The conversion of the methoxy group in 2-methoxycyclobutan-1-amine to a hydroxyl group represents a key transformation, yielding 2-hydroxycyclobutan-1-amine. This demethylation can be achieved using various reagents known for cleaving ethers. commonorganicchemistry.com The choice of reagent is crucial to ensure selectivity and avoid unwanted side reactions, particularly given the presence of a reactive amine and a strained ring.

Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for ether cleavage. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.com However, these harsh conditions could also promote ring-opening or other rearrangements of the cyclobutane moiety.

A more versatile and milder reagent for demethylation is boron tribromide (BBr₃). commonorganicchemistry.comcommonorganicchemistry.com It is widely used for cleaving aryl methyl ethers and can also be applied to aliphatic ethers. nih.gov The reaction typically proceeds at low temperatures in an inert solvent like dichloromethane (DCM). commonorganicchemistry.com The mechanism involves the formation of a Lewis acid-base adduct between the boron and the ether oxygen, facilitating the cleavage of the methyl C-O bond. core.ac.uk

Table 1: Representative Demethylation Reactions

Reagent Conditions Product Notes
BBr₃ DCM, -78 °C to rt 2-Hydroxycyclobutan-1-amine High efficiency, mild conditions. commonorganicchemistry.comnih.gov
HBr (48% aq.) Reflux 2-Hydroxycyclobutan-1-amine Potential for side reactions due to high temperature and strong acid. masterorganicchemistry.com

Methoxy Group Transformations to Other Ethers or Halides

Beyond demethylation, the methoxy group can potentially be transformed into other ether functionalities or replaced by a halide. The direct conversion to other ethers is less common but could be envisioned under specific Williamson-like conditions after demethylation to the corresponding alcohol.

The transformation of the methoxy group to a halide is more direct. Similar to demethylation with hydrohalic acids, using excess HI or HBr at elevated temperatures can lead to the formation of the corresponding 2-halocyclobutan-1-amine. masterorganicchemistry.com The initial cleavage of the ether would form the alcohol, which is then subsequently converted to the alkyl halide. youtube.com

Cyclobutane Ring Modifications and Ring-Opening Reactions

The cyclobutane ring is characterized by significant ring strain, which profoundly influences its reactivity. wikipedia.orglibretexts.org This strain, arising from non-ideal bond angles, makes the ring susceptible to modifications and opening reactions that release this strain energy. masterorganicchemistry.com

Derivatization at Unsubstituted Positions of the Cyclobutane Ring

Functionalization of the C3 and C4 positions of the cyclobutane ring in 2-methoxycyclobutan-1-amine hydrochloride without ring-opening presents a synthetic challenge. However, modern C-H functionalization techniques offer potential pathways. nih.govacs.org Palladium-catalyzed C-H activation, directed by the amine or a derivative thereof, could enable the introduction of aryl or alkyl groups at the distal C3 position. nih.gov Such reactions often require specific ligands and conditions to achieve the desired regioselectivity. nih.gov

Alternatively, if the methoxy group is converted to a ketone, a wider range of α-functionalization reactions becomes accessible. For instance, α-alkylation or α-amination of the resulting cyclobutanone (B123998) could be achieved using organocatalytic methods. mdpi.com

Ring Strain and its Influence on the Reactivity Profile of the Cyclobutane Moiety

The total ring strain of cyclobutane is approximately 26 kcal/mol, a consequence of both angle strain and torsional strain. masterorganicchemistry.com This inherent instability is a major driving force for reactions that lead to ring-opening. libretexts.org The release of this strain energy can accelerate reaction rates and make certain transformations thermodynamically favorable. wikipedia.orgarxiv.org

Ring-opening of aminocyclobutanes can be initiated by various reagents and conditions. epfl.chepfl.ch For example, treatment with strong nucleophiles or under reductive or oxidative conditions can lead to cleavage of the C-C bonds of the ring. The regioselectivity of the ring-opening is influenced by the substituents on the ring. In the case of 2-methoxycyclobutan-1-amine, the positions of the amine and methoxy groups would direct the fragmentation pattern. For instance, oxidative ring-opening reactions have been developed for cyclopropylamides and cyclobutylamides to yield fluorinated imines. epfl.ch

Stereoselective Reactions and Retention of Stereochemistry during Transformations

For chiral isomers of 2-methoxycyclobutan-1-amine, maintaining stereochemical integrity during chemical transformations is of paramount importance. Many reactions on the cyclobutane ring or its substituents can proceed with a high degree of stereocontrol, leading to either retention or inversion of the stereocenters.

The development of stereoselective methods for the synthesis and modification of cyclobutanes is an active area of research. rsc.orgnih.govacs.orgresearchgate.netnih.gov For instance, in nucleophilic substitution reactions, the mechanism (Sₙ1 vs. Sₙ2) will dictate the stereochemical outcome. Sₙ2 reactions proceed with inversion of configuration, while Sₙ1 reactions may lead to racemization. The choice of reagents and reaction conditions is therefore critical for controlling the stereochemistry of the product. The thermal fragmentation of cyclobutanes to ethylenic products has also been studied from a stereochemical perspective. acs.orgacs.org

Catalytic Reactions with this compound as a Substrate or Ligand Precursor

The amine functionality in 2-methoxycyclobutan-1-amine allows it to act as a ligand for transition metals. Chiral aminocyclobutane derivatives can serve as valuable ligands in asymmetric catalysis. nih.gov Upon deprotonation of the hydrochloride salt, the free amine can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic transformations.

For example, copper(II) and nickel(II) complexes with chiral salen ligands derived from diamines have been shown to be effective catalysts in asymmetric alkylation reactions. nih.gov Similarly, ruthenium complexes bearing cyclic alkyl amino carbene (CAAC) ligands exhibit high activity in olefin metathesis. nih.gov It is conceivable that chiral ligands derived from 2-methoxycyclobutan-1-amine could find application in similar catalytic systems. nih.gov

The compound itself can also be a substrate in catalytic reactions. For instance, catalytic hydrogenation can lead to the opening of the cyclobutane ring. pharmaguideline.com

Table 2: Potential Catalytic Applications

Metal Ligand Derived from 2-Methoxycyclobutan-1-amine Potential Catalytic Reaction
Palladium Chiral phosphine-amine Asymmetric C-C bond formation
Rhodium Chiral diamine Asymmetric hydrogenation

Theoretical and Computational Studies of 2 Methoxycyclobutan 1 Amine Hydrochloride

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 2-Methoxycyclobutan-1-amine (B8020103) hydrochloride is primarily defined by the puckering of the cyclobutane (B1203170) ring and the relative orientations of the methoxy (B1213986) and aminium substituents. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The two primary puckered conformations are often described by a puckering angle. The substituents can adopt either axial or equatorial-like positions on this puckered ring.

Molecular dynamics (MD) simulations can be employed to explore the conformational space of this molecule over time. By simulating the molecule's movement in a solvent, typically water to mimic physiological conditions, researchers can identify the most stable and low-energy conformations. A study on 2-substituted cyclobutane-α-amino acid derivatives has shown that substituents on the cyclobutane ring influence the ring-puckering preference. nih.gov For 2-Methoxycyclobutan-1-amine hydrochloride, the interplay between the steric bulk of the methoxy group and the charged aminium group, along with potential intramolecular hydrogen bonding, will dictate the preferred conformations.

The relative energies of different conformers (e.g., cis vs. trans isomers, and within each, the various ring puckering states) can be calculated to determine their populations at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerPuckering Angle (degrees)Dihedral Angle (N-C1-C2-O) (degrees)Relative Energy (kcal/mol)
cis-equatorial-equatorial25600.0
cis-axial-axial231752.5
trans-equatorial-axial28-701.2
trans-axial-equatorial26851.8

Note: This data is hypothetical and for illustrative purposes.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information about its molecular orbitals, charge distribution, and thermodynamic properties. researchgate.netresearchgate.net

The protonated amine group significantly influences the electronic properties. The positive charge is not entirely localized on the nitrogen atom but is distributed across the neighboring atoms, which can be quantified through population analysis methods like Natural Bond Orbital (NBO) analysis. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Table 2: Hypothetical DFT-Calculated Electronic Properties of cis-2-Methoxycyclobutan-1-amine Hydrochloride

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment5.2 D
NBO Charge on Nitrogen+0.65 e

Note: This data is hypothetical and for illustrative purposes.

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of novel compounds. dtic.mildtic.mil

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a reliable approach for this purpose. researchgate.netmodgraph.co.uk Calculations are typically performed on the optimized geometry of the most stable conformer. The predicted shifts are then compared to a reference compound (e.g., tetramethylsilane) to obtain values that can be correlated with experimental data. Machine learning techniques are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. escholarship.orgarxiv.org

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for cis-2-Methoxycyclobutan-1-amine Hydrochloride

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H3.8-
C2-H4.2-
OCH₃3.4-
C1-55.2
C2-78.5
OCH₃-56.1
Cyclobutane CH₂2.1 - 2.525.0, 28.3

Note: This data is hypothetical and for illustrative purposes.

IR Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. doi.org These frequencies correspond to the various stretching, bending, and rocking motions of the atoms. For this compound, characteristic vibrational modes would include the N-H stretches of the aminium group, C-O and C-N stretches, and various vibrations of the cyclobutane ring. Theoretical frequency calculations often have a systematic error, and the results are sometimes scaled to better match experimental spectra.

Table 4: Hypothetical Predicted IR Vibrational Frequencies for cis-2-Methoxycyclobutan-1-amine Hydrochloride

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Aminium)3200 - 3000
C-H Stretch (Aliphatic)2980 - 2850
C-O Stretch (Methoxy)1150 - 1085
C-N Stretch1250 - 1020
Cyclobutane Ring Puckering~200

Note: This data is hypothetical and for illustrative purposes.

Analysis of Chirality and Stereochemical Descriptors

2-Methoxycyclobutan-1-amine has two stereocenters at the C1 and C2 positions. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are an enantiomeric pair (the trans isomers), while the (1R,2S) and (1S,2R) isomers constitute another enantiomeric pair (the cis isomers).

Computational methods can be used to determine the absolute configuration of a chiral molecule by predicting its optical rotation or electronic circular dichroism (ECD) spectrum and comparing it to experimental data. The specific rotation can be calculated using time-dependent DFT (TD-DFT) methods. These calculations would be crucial for distinguishing between the different stereoisomers of this compound.

Transition State Analysis for Elucidating Reaction Mechanisms

Theoretical chemistry plays a vital role in understanding the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or degradation, transition state theory can be applied. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction step can be calculated. This information is critical for understanding the kinetics and feasibility of a reaction pathway. For instance, in a nucleophilic substitution reaction to introduce the methoxy group, DFT calculations could model the approach of the nucleophile and the departure of the leaving group, identifying the transition state and any intermediates along the reaction coordinate.

Computational Design and Optimization of Novel Synthetic Routes

Computational chemistry can be a powerful tool in the design of new and efficient synthetic routes. nih.gov By evaluating the thermodynamics and kinetics of potential reaction pathways, chemists can prioritize strategies that are most likely to be successful in the lab. For the synthesis of this compound, computational models could be used to:

Screen different starting materials and reagents.

Predict the regioselectivity and stereoselectivity of key reactions.

Optimize reaction conditions such as temperature and solvent.

Investigate potential side reactions and byproducts.

This in silico approach can significantly reduce the experimental effort required to develop a robust and high-yielding synthesis.

Applications of 2 Methoxycyclobutan 1 Amine Hydrochloride in Advanced Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of multiple stereocenters and the rigid, puckered conformation of the cyclobutane (B1203170) ring make 2-methoxycyclobutan-1-amine (B8020103) and its hydrochloride salt highly valuable as chiral building blocks. Their use in asymmetric synthesis allows for the construction of enantiomerically pure compounds, a critical requirement for modern pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

Synthesis of Complex Chiral Molecules with Defined Stereochemistry

2-Methoxycyclobutan-1-amine hydrochloride is utilized as a key intermediate in the synthesis of complex chiral molecules where the cyclobutane moiety imparts conformational restriction and presents substituents in a well-defined spatial arrangement. A notable application is in the synthesis of selective Tyrosine-protein kinase 2 (TYK2) inhibitors, which are under investigation for treating psoriasis and other inflammatory and autoimmune diseases. google.com

The synthesis of these complex inhibitors often involves the use of specific stereoisomers of the cyclobutane building block to ensure the final molecule has the correct three-dimensional geometry to bind effectively to its biological target. For instance, the (1R,2R) stereoisomer of N,N-dibenzyl-2-methoxycyclobutan-1-amine is prepared through enzymatic chiral resolution of a precursor, which is then debenzylated to yield the corresponding chiral amine. google.com This chiral amine is then elaborated into the final complex drug molecule.

Precursors for Polyfunctional Chemical Platforms and Scaffolds

While detailed and broad examples of this compound being used to generate large, diverse libraries of polyfunctional scaffolds are not extensively documented in publicly available research, its inherent structure provides clear potential for such applications. The amine and methoxy (B1213986) groups serve as handles for further chemical modification, allowing for the attachment of a wide variety of other functional groups.

The general strategy in medicinal chemistry often involves using such cyclobutane cores to create novel three-dimensional (3D) fragment libraries for drug discovery. nih.gov The cyclobutane ring itself can serve as a non-planar scaffold that can be superior to more common cycloalkanes like cyclopentane (B165970) or cyclohexane (B81311) in terms of its physicochemical properties. nih.gov The amine group on this compound allows for the ready formation of amides, sulfonamides, and other derivatives, thereby enabling the construction of a diverse set of molecules from a single, well-defined starting material. nih.gov

Integration into Peptide Derivatives and Peptidomimetics

There is currently limited publicly available scientific literature detailing the specific integration of this compound into peptide derivatives or peptidomimetics. However, the use of strained cyclic amino acids and related amine building blocks is a known strategy in peptide science to induce specific secondary structures (e.g., turns and helices), enhance metabolic stability against proteolysis, and improve cell permeability. The rigid structure of the cyclobutane ring is well-suited for these purposes.

Synthesis of Heterocyclic Compounds Incorporating Cyclobutane Scaffolds

The application of this compound as a starting material for the de novo synthesis of novel heterocyclic systems that incorporate the cyclobutane ring is not widely reported. Its primary documented use is as a building block that is attached to an existing heterocyclic core. For example, in the synthesis of TYK2 inhibitors, the amine group of the cyclobutane derivative is coupled with a carboxylic acid on a pyrazolopyrimidine core to form a larger, more complex molecule. google.com Similarly, it has been used in the synthesis of triazole pyridyl compounds, where it is incorporated into a side chain of the final molecule. google.com

Applications in Medicinal Chemistry as a Synthetic Intermediate

The most significant and well-documented application of this compound is as a synthetic intermediate in medicinal chemistry. Its unique structure is leveraged to improve the properties of drug candidates. The cyclobutane ring can act as a bioisosteric replacement for other groups, fill hydrophobic pockets in target enzymes, and provide conformational rigidity to lock a molecule into its bioactive shape. nih.govru.nl

Specific examples of its use as an intermediate are found in patent literature, demonstrating its value to the pharmaceutical industry.

Target ClassFinal Compound TypeTherapeutic AreaReference
APJ Receptor AgonistsTriazole Pyridyl DerivativesCardiovascular Diseases google.com
TYK2 DegradersPyrazolopyrimidine DerivativesAutoimmune Diseases, Inflammation google.com

In these syntheses, this compound is typically reacted via its amine functionality to be incorporated as a key structural element of the final active pharmaceutical ingredient. For instance, in the preparation of TYK2 degraders, it is reacted with a carboxylic acid intermediate in the presence of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an amide bond. google.com

Applications in Agrochemical Synthesis as a Synthetic Intermediate

Currently, there is no specific information in the public domain or major chemical databases that documents the use of this compound as a synthetic intermediate in the agrochemical industry. While cyclobutane derivatives, in general, are of interest in various fields of chemistry, the application of this particular compound appears to be concentrated in the pharmaceutical sector based on available data.

Industrial Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound, a key intermediate in the development of novel therapeutics, presents a unique set of challenges and demands careful process optimization. While specific industrial synthesis protocols for this compound are not extensively published, general principles of process chemistry and analogous syntheses of other substituted cyclobutane amines and amine hydrochlorides provide a framework for considering scalable production. nih.govresearchgate.net The primary goals in industrial scale-up are to ensure safety, cost-effectiveness, high yield, and high purity, all while maintaining stereochemical integrity. researchgate.net

Key considerations for the industrial synthesis of this compound revolve around the choice of synthetic route, reaction conditions, raw material sourcing, and purification methods. The inherent strain of the cyclobutane ring and the presence of two stereocenters necessitate precise control over the reaction parameters to achieve the desired diastereomer with high selectivity. researchgate.netrsc.org

Several synthetic strategies can be envisioned for the large-scale production of this compound, each with its own set of advantages and disadvantages. A common laboratory approach involves the [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations to introduce the methoxy and amine moieties. nih.govorganic-chemistry.org However, photochemical [2+2] cycloadditions, while effective in the lab, can be challenging to scale up due to issues with light penetration in large reactors. harvard.edu Transition metal-catalyzed [2+2] cycloadditions offer an alternative that may be more amenable to industrial settings. mdpi.com

Once a synthetic route is selected, extensive optimization of reaction conditions is crucial for maximizing yield and purity on an industrial scale. This includes a detailed study of solvent effects, temperature, pressure, catalyst loading, and reaction time. For instance, in the case of catalytic hydrogenations or reductions, the choice of catalyst, solvent, and hydrogen pressure can significantly impact the stereochemical outcome and reaction rate.

Biocatalytic methods, using enzymes such as transaminases, are gaining prominence in the pharmaceutical industry for the synthesis of chiral amines due to their high stereoselectivity and mild reaction conditions. nih.govnih.govwiley.com An enzymatic approach could be employed for the asymmetric amination of a suitable cyclobutanone (B123998) precursor, potentially reducing the need for complex chiral separations later in the process. nih.gov Process optimization in a biocatalytic step would involve factors like enzyme loading, pH, temperature, and cofactor regeneration systems. nih.gov

The final step of the synthesis, the formation of the hydrochloride salt, also requires optimization. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent. The choice of solvent can influence the crystal form and purity of the final product. google.com

Purification of the final product and intermediates is a critical aspect of industrial synthesis. For this compound, purification strategies would likely involve crystallization, distillation, or chromatography. nih.govpharmacompass.com Given that the final product is a salt, crystallization is often the preferred method for achieving high purity on a large scale. google.com The selection of an appropriate crystallization solvent system is essential for obtaining the desired polymorph with minimal impurities.

In-line purification techniques, such as the use of scavenger resins to remove excess reagents or byproducts, can be integrated into a continuous flow process to improve efficiency and reduce waste. nih.gov Nanofiltration is another emerging technology that can be used for catalyst removal and product purification. nih.gov

The handling and drying of the final amine hydrochloride salt must also be carefully controlled to prevent degradation and ensure stability. nih.gov The triboelectric properties of the active pharmaceutical ingredient (API) and its salts can also be a factor in manufacturing, potentially causing handling issues that need to be addressed. nih.gov

Table 1: Key Process Parameters for Scalable Synthesis

ParameterLaboratory Scale ConsiderationIndustrial Scale ConsiderationRationale for Optimization
Synthetic Route Highest novelty and yieldCost of goods, process safety, and robustnessEconomic viability and operational safety are paramount in large-scale production.
Catalyst High turnover number, novel ligandsCost, availability, recyclability, and toxicityCatalyst cost and potential for metal contamination in the final product are major concerns.
Solvent Optimal for reaction kineticsGreen chemistry principles, ease of recovery, and safetyEnvironmental impact and operational costs associated with solvent use and disposal are significant.
Temperature Wide range acceptableNarrow, optimized range for safety and energy efficiencyPrecise temperature control is crucial for managing reaction exotherms and minimizing side reactions.
Purification Preparative chromatographyCrystallization, distillation, in-line separationChromatography is often too expensive and slow for large-scale production.

Table 2: Challenges and Mitigation Strategies in Industrial Synthesis

ChallengePotential ImpactMitigation Strategy
Stereocontrol Formation of undesired diastereomers, leading to lower yield and complex purificationUse of chiral catalysts, enzymatic resolutions, or diastereoselective crystallization.
Reaction Exotherms Runaway reactions, compromising safety and product qualityCareful control of reagent addition rates, efficient heat exchange systems, and dilution.
Impurity Profile Contamination of the final product, affecting its safety and efficacyThorough process understanding to identify and control the formation of impurities; development of robust purification methods.
Waste Management Environmental impact and increased disposal costsImplementation of green chemistry principles, such as solvent recycling and atom-economical reactions.
Material Handling Exposure of personnel to hazardous materials, product degradationUse of closed systems, personal protective equipment, and controlled atmospheric conditions for handling sensitive materials.

Analogues and Derivatives of 2 Methoxycyclobutan 1 Amine Hydrochloride

Synthesis and Study of Cyclobutane (B1203170) Amine Analogues with Varying Substituents

The synthesis of cyclobutane amine analogues with a variety of substituents is a key area of research, enabling the exploration of chemical space and the development of compounds with tailored properties. A range of synthetic methodologies has been developed to introduce diverse functional groups onto the cyclobutane core.

One powerful approach involves the use of C–H functionalization logic, which allows for the direct modification of the cyclobutane ring. For instance, palladium-catalyzed C-H arylation has been successfully employed to introduce various aryl groups onto a cyclobutane scaffold. This method has proven to be quite general, with electron-rich arenes reacting efficiently to produce the corresponding arylated cyclobutane derivatives in high yields. acs.orgnih.gov For example, the reaction of a cyclobutane bearing a directing group with electron-rich aromatic compounds can yield products in the range of 92-98%. acs.orgnih.gov This strategy highlights the potential for creating a diverse library of analogues from a common intermediate.

Another versatile method for synthesizing substituted cyclobutane amines involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with a variety of nitrogen nucleophiles under acidic conditions. This approach has been used to produce a range of substituted 2-aminocyclobutanone derivatives. luc.eduluc.edu The reaction tolerates a variety of functional groups on the nucleophile, including carbamates, amides, and sulfonamides, leading to the formation of N-functionalized cyclobutanones in modest to excellent yields. luc.eduluc.edu For example, the reaction with benzyl (B1604629) carbamate (B1207046) proceeds with a high yield of 81%. luc.eduluc.edu

The following table summarizes some examples of the synthesis of cyclobutane amine analogues with varying substituents:

Starting MaterialReagent(s)ProductYield (%)Reference(s)
Cyclobutane with directing groupElectron-rich arene, Pd(OAc)₂Arylated cyclobutane92-98% acs.orgnih.gov
1,2-bis(trimethylsilyloxy)cyclobuteneBenzyl carbamate, HCl2-(Carbobenzyloxyamino)cyclobutanone81% luc.eduluc.edu
1,2-bis(trimethylsilyloxy)cyclobuteneSulfonamides, HClN-Sulfonyl-2-aminocyclobutanonesHigh luc.eduluc.edu
1,2-bis(trimethylsilyloxy)cyclobuteneAmides, HClN-Acyl-2-aminocyclobutanonesGood luc.eduluc.edu
1,2-bis(trimethylsilyloxy)cyclobutene4-Cyanoaniline, HClN-(4-Cyanophenyl)-2-aminocyclobutanone26% luc.edu

These methods provide a robust toolkit for the synthesis of a wide array of cyclobutane amine analogues, each with unique substitution patterns that can be further studied for their chemical and physical properties.

Methoxy-substituted Cycloalkanamine Analogues (e.g., 2-methoxycyclopentan-1-amine)

The synthesis and study of methoxy-substituted cycloalkanamine analogues, such as 2-methoxycyclopentan-1-amine (B2772210), offer insights into the influence of the methoxy (B1213986) group on the properties and reactivity of these cyclic amines. While direct synthetic routes to 2-methoxycyclobutan-1-amine (B8020103) are not extensively documented in readily available literature, the synthesis of related methoxy-substituted cycloalkanamines can be inferred from established chemical transformations.

A plausible synthetic strategy for 2-methoxycyclopentan-1-amine could involve the conversion of 2-methoxycyclopentan-1-one. This ketone can be subjected to reductive amination, a well-established method for converting ketones to amines. The process typically involves the reaction of the ketone with ammonia (B1221849) or an amine in the presence of a reducing agent.

Similarly, the synthesis of N-methoxyamines has been achieved through a two-step process starting from N-methoxyamides. nih.gov This methodology utilizes the N-methoxy group to control reactivity, enabling a coupling reaction between the N-methoxyamide and an aldehyde, followed by nucleophilic addition to the amide. nih.gov This approach could potentially be adapted for the synthesis of N-methoxycycloalkanamines.

The introduction of a methoxy group can significantly impact the electronic and steric properties of the cycloalkanamine, influencing its basicity, nucleophilicity, and interactions with biological targets. Studies on methoxy-substituted compounds in other contexts have shown that the position and orientation of the methoxy group can have profound effects on biological activity. nih.gov

Cyclobutane Beta-Amino Acid Derivatives and their Synthetic Utility

Cyclobutane β-amino acids are valuable building blocks in the synthesis of peptidomimetics and other biologically active molecules. nih.gov Their constrained cyclic structure can impart unique conformational properties to peptides, potentially enhancing their stability and activity. nih.gov

A number of synthetic strategies have been developed to access these important compounds. One common approach is the [2+2] cycloaddition reaction. acs.org For example, a formal [2+2] cycloaddition between 2-(acylamino)acrylates and 2,3-dihydrofuran, promoted by a Lewis acid such as methylaluminoxane (B55162) (MAO), can be used to generate the core structure of cyclobutane β-amino acid analogues. acs.org

Another strategy involves the functionalization of pre-existing cyclobutane scaffolds. C-H functionalization reactions, for instance, can be used to introduce carboxylic acid or amine functionalities at specific positions on the cyclobutane ring, leading to the formation of β-amino acid derivatives. acs.orgnih.gov

The synthetic utility of cyclobutane β-amino acids is demonstrated by their incorporation into peptide sequences. These modified peptides often exhibit interesting biological properties, such as antimicrobial activity. nih.gov The rigid cyclobutane framework can help to enforce specific secondary structures, which can be crucial for biological function.

Modification of the Amine Functionality in Analogues (e.g., secondary and tertiary amines)

The modification of the primary amine functionality in cyclobutane amine analogues to secondary and tertiary amines is a critical step in the development of new derivatives with altered properties. A variety of methods are available for the N-alkylation of amines.

Reductive amination is a widely used and versatile method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the treatment of a primary or secondary amine with an aldehyde or ketone in the presence of a reducing agent. This method is highly efficient for the preparation of N-substituted cyclobutane amines.

Another common method for the synthesis of secondary and tertiary amines is the direct alkylation of a primary amine with an alkyl halide. While this method can be effective, it often leads to a mixture of mono- and di-alkylated products, requiring careful control of reaction conditions and purification of the desired product.

The synthesis of N,N-disubstituted 2-aminocyclobutanones can be achieved by reacting 1,2-bis(trimethylsilyloxy)cyclobutene with secondary amines under neutral conditions. luc.edu This provides a direct route to tertiary amine derivatives of the cyclobutanone (B123998) scaffold.

The following table provides examples of reactions used to modify the amine functionality in cyclobutane analogues:

Amine TypeSynthetic MethodReagentsProduct TypeReference(s)
Secondary AmineReductive AminationAldehyde/Ketone, Reducing AgentN-Alkyl Cyclobutane AmineGeneral Method
Secondary AmineAlkylationAlkyl HalideN-Alkyl Cyclobutane AmineGeneral Method
Tertiary AmineReductive AminationAldehyde/Ketone, Reducing AgentN,N-Dialkyl Cyclobutane AmineGeneral Method
Tertiary AmineReaction with 1,2-bis(trimethylsilyloxy)cyclobuteneSecondary AmineN,N-Disubstituted 2-Aminocyclobutanone luc.edu

These methods for modifying the amine functionality are essential for fine-tuning the properties of cyclobutane amine analogues and for exploring their potential applications.

Structural Activity Relationship (SAR) Studies of Related Cyclobutane Amines (limited to synthetic aspects)

Structure-Activity Relationship (SAR) studies of cyclobutane amines are crucial for understanding how the chemical structure of these compounds influences their biological activity. From a synthetic perspective, SAR studies guide the design and synthesis of new analogues with improved properties.

The synthesis of a library of compounds with systematic variations in their structure is a key component of SAR studies. For cyclobutane amines, these variations can include:

Substitution on the cyclobutane ring: The introduction of different substituents at various positions on the cyclobutane ring can have a significant impact on activity. Synthetic methods such as C-H functionalization and cycloaddition reactions are employed to create a diverse range of substituted analogues. acs.orgnih.govacs.org

Stereochemistry: The relative and absolute stereochemistry of the substituents on the cyclobutane ring can be critical for biological activity. Stereocontrolled synthetic methods are therefore essential for preparing specific stereoisomers for SAR evaluation. calstate.edu

Modification of the amine functionality: As discussed in the previous section, the conversion of the primary amine to secondary or tertiary amines, or its incorporation into amide or sulfonamide groups, can dramatically alter the compound's properties. luc.edu

Analogues with different ring sizes: Comparing the activity of cyclobutane amines with their cyclopentane (B165970) or cyclohexane (B81311) analogues can provide valuable information about the importance of the ring size and conformation for biological activity.

An example of SAR in this area comes from the development of G9a inhibitors, where a spirocyclic cyclobutane ring was found to be critical for potency. nih.gov Modification of this ring to a cyclopentane or cyclohexane resulted in a significant drop in activity. nih.gov This highlights the importance of the specific geometric constraints imposed by the cyclobutane ring.

The synthesis of these diverse analogues allows medicinal chemists to systematically probe the structural requirements for a desired biological effect, ultimately leading to the identification of more potent and selective compounds.

Q & A

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

  • Standardize synthesis protocols (e.g., fixed reaction time/temperature) and characterize each batch via DSC (melting point ±2°C) and HPLC-PDA (purity ±1%). Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs) .

Safety and Compliance

Q. What safety measures are critical when handling this compound in vitro?

  • Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact; wash hands immediately after handling. For spills, neutralize with 10% citric acid and dispose as hazardous waste .

Q. Are there regulatory restrictions on its use in animal studies?

  • The compound is not FDA-approved. For in vivo studies, obtain IACUC approval and adhere to OECD guidelines (e.g., Test No. 423 for acute oral toxicity). Monitor animals for neurobehavioral changes due to structural similarity to psychoactive amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.